molecular formula C12H16N6O3 B12834756 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine

4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine

Cat. No.: B12834756
M. Wt: 292.29 g/mol
InChI Key: WZENVZQCJZJKIF-XLPZGREQSA-N
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Description

4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine is a synthetic nucleoside analogue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine typically involves glycosylation reactions. One common method is the sodium salt glycosylation procedure. This involves the reaction of the sodium salt of methyl 2-chloro (or methylthio)-4 (5)-cyanomethylimidazole-5 (4)-carboxylate with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide, followed by ammonolysis and subsequent dehalogenation or dethiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale nucleoside synthesis, such as optimization of reaction conditions and purification processes, would apply. This typically involves scaling up the glycosylation reactions and ensuring high purity of the final product through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine undergoes various chemical reactions, including:

    Glycosylation: Formation of glycosidic bonds.

    Ammonolysis: Reaction with ammonia to form amides.

    Dehalogenation: Removal of halogen atoms.

    Dethiation: Removal of sulfur atoms.

Common Reagents and Conditions

    Glycosylation: Sodium salt of methyl 2-chloro (or methylthio)-4 (5)-cyanomethylimidazole-5 (4)-carboxylate and 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide.

    Ammonolysis: Ammonia.

    Dehalogenation/Dethiation: Various reducing agents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as 6-amino-2-chloro (or methylthio)-3-beta-D-ribofuranosylimidazo-[4,5-c]pyridin-4(5H)-one .

Scientific Research Applications

4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.

    Biology: Studied for its interactions with various enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine is unique due to its specific structure, which allows it to interact with nucleic acids and enzymes in a distinct manner. This makes it a valuable compound for research into new therapeutic agents.

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide

InChI

InChI=1S/C12H16N6O3/c13-10(14)5-2-18(8-1-6(20)7(3-19)21-8)12-9(5)11(15)16-4-17-12/h2,4,6-8,19-20H,1,3H2,(H3,13,14)(H2,15,16,17)/t6-,7+,8+/m0/s1

InChI Key

WZENVZQCJZJKIF-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=N)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=N)N)CO)O

Origin of Product

United States

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